Ethyl 4-Chloroacetoacetate-13C4

Description

Chemical Identity and Nomenclature

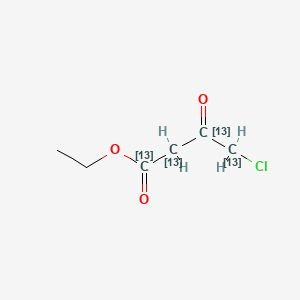

Ethyl 4-Chloroacetoacetate-13C4 is a stable isotope-labeled compound with the molecular formula C2[13C]4H9ClO3 and a molecular weight of 168.56 daltons. The compound's Chemical Abstracts Service registry number is 1216736-40-1 for the labeled variant, while the unlabeled parent compound carries the number 638-07-3. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, identifying the compound as ethyl 4-chloro-3-oxo(1,2,3,4-13C4)butanoate.

The structural designation indicates that four specific carbon atoms within the molecular framework have been replaced with carbon-13 isotopes, specifically at positions 1, 2, 3, and 4 of the butanoate chain. This precise isotopic labeling pattern creates a distinctive mass spectral signature that enables accurate detection and quantification in analytical applications. The compound maintains the same chemical reactivity and physical properties as its unlabeled counterpart while providing enhanced analytical capabilities through isotopic differentiation.

Alternative nomenclature for this compound includes 4-Chloro-3-oxobutanoic Acid-13C4 Ethyl Ester and Ethyl 3-Oxo-4-chlorobutanoate-13C4. These naming variations reflect different perspectives on the molecular structure while maintaining consistency with established chemical nomenclature standards. The designation of carbon-13 positions follows standard isotopic labeling conventions that specify the exact location of each isotopic substitution within the molecular framework.

Historical Background and Development

The development of this compound emerged from the broader advancement of stable isotope labeling techniques in analytical chemistry. The parent compound, ethyl 4-chloroacetoacetate, has been known since the early twentieth century as an important synthetic intermediate in organic chemistry. Industrial production methods for the unlabeled compound were established through chlorination of diketene followed by esterification with ethanol.

The synthesis of carbon-13 labeled variants followed advancements in isotopic chemistry that began in the 1960s and accelerated through subsequent decades. These developments were driven by increasing demand for precise analytical standards in pharmaceutical research, environmental monitoring, and metabolic studies. The specific labeling pattern of this compound, incorporating four carbon-13 atoms, represents sophisticated synthetic chemistry that requires careful control of isotopic incorporation during the manufacturing process.

Research applications of isotope-labeled compounds expanded significantly with the development of advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. These analytical methods enabled researchers to exploit the unique properties of isotopically labeled compounds for tracking molecular transformations and understanding complex chemical processes. The specific utility of this compound has been demonstrated in various research contexts, particularly in studies involving metabolic pathway analysis and pharmaceutical development.

Significance in Isotope-Labeled Compound Research

The application scope extends to environmental pollutant standards for detection in air, water, soil, sediment, and food matrices. This broad applicability demonstrates the compound's versatility as an analytical tool across diverse research disciplines. In pharmaceutical research, the compound serves as an internal standard for drug metabolism studies and provides reference material for pharmaceutical coating and formulation development.

Metabolic pathway studies represent another significant application domain for this isotope-labeled compound. Researchers utilize the distinctive carbon-13 labeling pattern to track molecular transformations within biological systems, enabling detailed understanding of biochemical processes. The stable isotopic labeling allows for safe in vivo studies of metabolic pathways, providing researchers with powerful tools for investigating complex biological systems without the safety concerns associated with radioactive tracers.

The compound's utility in nuclear magnetic resonance spectroscopy applications enables structural analysis, reaction mechanism elucidation, and reaction kinetics studies. These applications demonstrate the fundamental importance of isotope-labeled compounds in advancing our understanding of chemical processes and molecular behavior across various research contexts.

Overview of 13C Labeling Patterns

The carbon-13 labeling pattern in this compound involves strategic placement of four carbon-13 isotopes at specific molecular positions to maximize analytical utility. The labeling encompasses positions 1, 2, 3, and 4 of the butanoate chain, creating a distinctive isotopic signature that enables precise analytical detection and quantification. This labeling pattern represents 99% isotopic purity for the carbon-13 positions, ensuring reliable analytical performance.

The mass distribution vector resulting from this labeling pattern provides researchers with clear analytical markers for compound identification and quantification. In mass spectrometry applications, the compound produces characteristic fragmentation patterns that reflect the isotopic composition, enabling unambiguous identification even in complex analytical matrices. The four-carbon labeling creates mass shifts that are readily distinguishable from naturally occurring isotopic patterns, providing enhanced analytical specificity.

| Property | Specification |

|---|---|

| Molecular Formula | C2[13C]4H9ClO3 |

| Molecular Weight | 168.56 daltons |

| Carbon-13 Positions | 1, 2, 3, 4 |

| Isotopic Purity | 99% |

| Chemical Purity | 98% |

The labeled positions correspond to the most analytically significant carbon atoms within the molecular structure, providing maximum information content for metabolic studies and analytical applications. This strategic labeling pattern enables researchers to track molecular transformations with exceptional precision, distinguishing between different metabolic pathways and identifying specific biochemical processes.

Nuclear magnetic resonance spectroscopy applications benefit significantly from this labeling pattern, as the carbon-13 nuclei provide enhanced signal intensity and resolution compared to natural abundance carbon-13. The specific positions of isotopic labeling create characteristic spectral patterns that enable detailed structural analysis and reaction monitoring. These analytical capabilities have proven invaluable in pharmaceutical research, environmental analysis, and fundamental biochemical investigations.

The stability of carbon-13 isotopes ensures that the labeling pattern remains intact throughout analytical procedures and biological processes, providing reliable tracking capabilities for extended experimental periods. This stability, combined with the strategic positioning of isotopic labels, makes this compound an exceptionally valuable tool for advancing our understanding of complex chemical and biological systems.

Properties

IUPAC Name |

ethyl 4-chloro-3-oxo(1,2,3,4-13C4)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3/i3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLRLMWUFVDREV-PQVJJBODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)[13CH2][13C](=O)[13CH2]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

This method involves the generation of a lithium dienolate intermediate from ethyl acetoacetate-13C4, followed by electrophilic chlorination. The process occurs in two stages under inert atmosphere conditions:

-

Formation of the Lithium Dienolate :

Ethyl acetoacetate-13C4 reacts with diisopropylamine (DIPA) and n-butyllithium (n-BuLi) in tetrahydrofuran (THF)/hexane at 0°C. The base deprotonates the β-ketoester, forming a resonance-stabilized dienolate. -

Electrophilic Chlorination :

Methyl chlorosulfate (ClSO₂OMe) is introduced at -78°C, acting as a chlorinating agent. The electrophilic chlorine attacks the γ-position of the dienolate, yielding ethyl 4-chloroacetoacetate-13C4:

Optimized Parameters

Table 1: Key Reaction Metrics for Lithium Dienolate Method

| Parameter | Value |

|---|---|

| Starting Material | Ethyl acetoacetate-13C4 |

| Chlorinating Agent | Methyl chlorosulfate |

| Reaction Time | 1.5 hours (total) |

| Workup | NH₄Cl quench, DCM extraction |

| Purity (Post-Workup) | >95% (estimated) |

Direct Chlorination with Sulfuryl Chloride

Industrial-Scale Synthesis

A patent-pending method utilizes sulfuryl chloride (SO₂Cl₂) for direct chlorination of ethyl acetoacetate-13C4 under milder conditions. This approach avoids cryogenic temperatures and simplifies purification:

-

Cooling Phase : Ethyl acetoacetate-13C4 is cooled to 0–5°C.

-

Chlorination : SO₂Cl₂ is added dropwise, maintaining the temperature below 5°C to prevent side reactions.

-

Stirring : The mixture reacts at room temperature for 2–4 hours.

-

Gas Removal : SO₂ and HCl byproducts are evacuated at 35–55°C.

-

Distillation : Unreacted starting material is recovered at 85–95°C, leaving crude this compound.

Table 2: Comparison of Chlorination Methods

| Feature | Lithium Dienolate Method | Sulfuryl Chloride Method |

|---|---|---|

| Temperature | Cryogenic (-78°C) | Mild (0–5°C) |

| Reagents | n-BuLi, DIPA, ClSO₂OMe | SO₂Cl₂ |

| Scalability | Lab-scale | Industrial-scale |

| Isotopic Purity | High (controlled intermediates) | Moderate (requires distillation) |

| Cost | High (specialized reagents) | Low (bulk chemicals) |

Isotopic Labeling Considerations

Source of 13C-Labeled Precursors

Ethyl acetoacetate-13C4, the starting material for both methods, is synthesized via Claisen condensation of ethyl acetate-13C4. Suppliers like Chemsky International and LGC Standards provide isotopically pure ethyl acetoacetate-13C4 with >99% 13C enrichment.

Challenges in 13C Retention

-

Side Reactions : Decarboxylation or keto-enol tautomerism may lead to 13C loss. Low temperatures (-78°C) in the dienolate method minimize these effects.

-

Distillation Artifacts : High-temperature distillation in the SO₂Cl₂ method risks isotopic scrambling, necessitating precise temperature control.

Analytical Validation of Products

NMR Characterization

13C NMR spectra confirm isotopic labeling at positions 1–4:

Mass Spectrometry

-

Molecular Ion : m/z 168.558 ([M]⁺), consistent with C6H9ClO3 (13C4).

-

Fragmentation Pattern : Loss of COOEt (m/z 123) and Cl (m/z 133) confirms structure.

Industrial Applications and Supplier Landscape

| Supplier | Purity | Format | Price (25 mg) |

|---|---|---|---|

| Chemsky International | >98% | Neat | $5.00 |

| LGC Standards | >99% | Lyophilized | $12.50 |

| VulcanChem | >95% | Solution | $8.40 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Chloroacetoacetate-13C4 undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the chlorine atom.

Reduction Reactions: It can be reduced to form ethyl 4-chloro-3-hydroxybutyrate.

Oxidation Reactions: It can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.

Reduction: Catalysts like recombinant Escherichia coli containing carbonyl reductase can be used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are typically used.

Major Products

Substitution: Products include various substituted acetoacetates.

Reduction: The major product is ethyl 4-chloro-3-hydroxybutyrate.

Oxidation: The major products are carboxylic acids.

Scientific Research Applications

Ethyl 4-Chloroacetoacetate-13C4 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:

Chemistry: Used as a precursor in the synthesis of phosphorus ylides and other complex organic molecules.

Biology: Utilized in metabolic studies to trace biochemical pathways.

Medicine: Employed in the synthesis of chiral drugs and intermediates.

Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-Chloroacetoacetate-13C4 involves its participation in various biochemical reactions. For instance, in reduction reactions, it is converted to ethyl 4-chloro-3-hydroxybutyrate by carbonyl reductase enzymes . This process involves the transfer of electrons to the carbonyl group, reducing it to a hydroxyl group. The molecular targets include enzymes like carbonyl reductase, which facilitate these transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl Acetoacetate-13C4 (1,2,3,4-¹³C₄)

Key distinctions include:

- Physical Properties : It is a colorless liquid (vs. powder), with a density of 1.065 g/cm³ and a boiling point of 162–164°C .

- Molecular Weight : 156.18 g/mol (vs. 168.56 g/mol for the chloro derivative) .

- Applications : Explicitly used in pharmacokinetics, bioanalysis, and environmental research for tracing reaction pathways and material transformations due to its isotopic labeling .

- Safety : Volatile and irritating upon skin contact, requiring ventilation during handling .

Ethyl Chloroacetate

- Reactivity : Incompatible with oxidizing agents, strong acids/bases, and reducing agents, necessitating specialized training for safe handling .

- No tracer applications are indicated .

- Hazard Profile : Higher reactivity and stricter storage requirements compared to the ¹³C-labeled derivatives .

Comparative Data Table

Research Findings and Implications

Structural Impact on Reactivity: The chloro group in this compound likely enhances its electrophilicity, making it suitable as an alkylating agent in organic synthesis. In contrast, Ethyl Acetoacetate-13C4’s unsubstituted structure favors keto-enol tautomerism studies .

Isotopic Utility : Both ¹³C-labeled compounds enable mechanistic studies, but Ethyl Acetoacetate-13C4 has well-documented roles in metabolic research, whereas the chloro derivative’s applications remain speculative .

Handling Complexity : this compound’s synthesis-on-demand model and regulatory constraints contrast with Ethyl Chloroacetate’s broader industrial use but higher hazard risks .

Biological Activity

Ethyl 4-Chloroacetoacetate-13C4 (commonly referred to as COBE) is a stable isotope-labeled compound that has garnered attention in biochemical research due to its unique properties and potential applications in metabolic studies. This article explores the biological activity of COBE, including its mechanisms of action, enzymatic interactions, and potential therapeutic implications.

This compound has the following chemical characteristics:

- Molecular Formula : C₆H₉ClO₃

- Molecular Weight : 164.59 g/mol

- Melting Point : -8 °C

- Boiling Point : 120 °C at 15 mmHg

- Flash Point : 96 °C

- Solubility : Insoluble in water

These properties indicate that COBE is a liquid at room temperature and exhibits significant volatility, which is crucial for its applications in various chemical reactions and biological studies .

COBE acts primarily as an electrophile, participating in nucleophilic substitution reactions with biological molecules. This behavior allows it to interact with specific enzymes and proteins, influencing metabolic pathways. Notably, COBE has been utilized as a substrate in studies involving carbonyl reductases, which are enzymes that catalyze the reduction of carbonyl groups .

Enzymatic Interactions

Research has demonstrated that COBE can be effectively reduced to ethyl (R)-4-chloro-3-hydroxybutanoate (CHBE) using recombinant Escherichia coli strains expressing specific reductase enzymes. The bioreduction process has shown high yields (≥90%) under optimized conditions, highlighting the compound's utility in asymmetric synthesis .

Table 1: Enzymatic Reduction of COBE

| Enzyme Source | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| E. coli CgCR | Carbonyl Reduction | ≥90% | pH 7.0, 30 °C |

| Sporobolomyces salmonicolor | Aldehyde Reduction | Varies | Specific substrate concentrations |

Case Studies

-

Asymmetric Bioreduction :

A study published in MDPI explored the use of recombinant E. coli for the asymmetric bioreduction of COBE into CHBE. The researchers reported optimal conditions for the reaction, including substrate concentration and pH levels that maximized enzyme activity . -

Metabolic Pathway Analysis :

Another investigation utilized COBE as a tracer in metabolic studies to elucidate pathways involving carbonyl compounds. The incorporation of the stable isotope allowed for detailed tracking of metabolic fluxes in various biological systems .

Toxicological Profile

While COBE is valuable for research purposes, it is essential to note its toxicological profile. According to safety data sheets, COBE is classified as corrosive and toxic if ingested or inhaled. Proper safety measures must be adhered to when handling this compound .

Q & A

Q. How can researchers benchmark their findings against existing literature on unlabeled analogs?

- Methodological Answer : Normalize data using relative reactivity ratios (e.g., kH/k13C for KIEs) to account for isotopic effects. Meta-analysis tools (e.g., RevMan) aggregate results across studies, highlighting outliers due to solvent polarity or catalyst variations. Always cite primary sources from peer-reviewed journals (e.g., J. Org. Chem.) for comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.